1-methyl-5-(thiophen-3-yl)-1H-pyrazole
Overview
Description
1-Methyl-5-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position
Scientific Research Applications
1-Methyl-5-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific electronic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, such as thiopropamine, have similar stimulant effects to amphetamine, suggesting that they may target norepinephrine-dopamine reuptake .
Mode of Action
Based on the similarity to thiopropamine, it is likely that this compound acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent .
Biochemical Pathways
It is known that thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites may further interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that thiopropamine and its metabolites are further deaminated by cyp2c in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Result of Action
Based on its structural similarity to thiopropamine, it may have similar stimulant effects .
Action Environment
It is known that the formation and rupture of boronic ester bonds in different environments is used to achieve the controlled drug release .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-methyl-5-(thiophen-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a methylating agent such as methyl iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(thiophen-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Comparison with Similar Compounds
1-Methyl-5-(thiophen-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-5-(pyridin-3-yl)-1H-pyrazole: This compound has a pyridine ring instead of a thiophene ring, which can result in different electronic properties and biological activities.
1-Methyl-5-(furan-3-yl)-1H-pyrazole:
1-Methyl-5-(benzothiophen-3-yl)-1H-pyrazole: The presence of a benzothiophene ring can enhance the compound’s stability and electronic properties.
The uniqueness of this compound lies in its specific combination of a pyrazole and thiophene ring, which imparts distinct electronic and structural characteristics that can be leveraged in various applications.
Properties
IUPAC Name |
1-methyl-5-thiophen-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-8(2-4-9-10)7-3-5-11-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWDQVRBGPLPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719001 | |
Record name | 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-87-6 | |
Record name | 1H-Pyrazole, 1-methyl-5-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.